3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride
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Overview
Description
3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride is a chemical compound belonging to the class of triazolo[4,3-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a hydrazine derivative with a β-ketoester in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of heterocyclic compounds.
Biology: In biological research, derivatives of this compound have been studied for their potential antibacterial and antifungal properties. Some derivatives have shown promising activity against various pathogens.
Medicine: The compound has been investigated for its potential use in drug development, particularly as a kinase inhibitor. Its derivatives have shown activity against cancer cell lines, making it a candidate for anticancer drug development.
Industry: In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs. Its ability to form stable and biologically active compounds makes it valuable in drug design and development.
Mechanism of Action
The mechanism by which 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride exerts its effects involves the inhibition of specific molecular targets. For example, derivatives of this compound have been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation. The compound interacts with the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.
Comparison with Similar Compounds
Sitagliptin Phosphate: Used as an antidiabetic drug, it shares structural similarities with the triazolo[4,3-a]pyrazine core.
Piperazine-fused Triazoles: These compounds are structurally related and have been explored for their medicinal chemistry potential.
Uniqueness: 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the oxo group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.ClH/c11-5(12)3-2-10-4(1-7-3)8-9-6(10)13;/h3,7H,1-2H2,(H,9,13)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVQVWNIIRCNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NNC(=O)N21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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